7-Oxa-1-azaspiro[4.4]nonane

Medicinal Chemistry Structure-Activity Relationship (SAR) Spirocyclic Scaffolds

7-Oxa-1-azaspiro[4.4]nonane (CAS 128389-81-1) is a spirocyclic heterocyclic building block composed of a pyrrolidine ring fused to a tetrahydrofuran ring via a shared spiro carbon. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol, it features one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, conferring a conformationally restricted scaffold that is of interest in medicinal chemistry and organic synthesis.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 128389-81-1
Cat. No. B595737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-1-azaspiro[4.4]nonane
CAS128389-81-1
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC2(CCOC2)NC1
InChIInChI=1S/C7H13NO/c1-2-7(8-4-1)3-5-9-6-7/h8H,1-6H2
InChIKeyMYBGAQSNYATOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-1-azaspiro[4.4]nonane (CAS 128389-81-1): Procurement & Technical Baseline


7-Oxa-1-azaspiro[4.4]nonane (CAS 128389-81-1) is a spirocyclic heterocyclic building block composed of a pyrrolidine ring fused to a tetrahydrofuran ring via a shared spiro carbon [1]. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol, it features one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, conferring a conformationally restricted scaffold that is of interest in medicinal chemistry and organic synthesis [1]. The compound is typically supplied as a free base with a minimum purity specification of 95% .

Core scaffold Spirocyclic [4.4]nonane with fused pyrrolidine-tetrahydrofuran Conformationally restricted, zero rotatable bonds
Product form Free base with high-purity specification Typical minimum purity 95% (free base)
Research context Medicinal chemistry building block Supports SAR, fragment-based design, kinase inhibitor synthesis
Regioisomer awareness Oxygen at position 7 defines unique pharmacophore Not interchangeable with 1-oxa isomer

Why 7-Oxa-1-azaspiro[4.4]nonane Cannot Be Substituted with Generic Spirocyclic Amines


Simple substitution of 7-Oxa-1-azaspiro[4.4]nonane with regioisomeric analogs (e.g., 1-Oxa-7-azaspiro[4.4]nonane) or non-spirocyclic amines is not chemically equivalent. While the computed XLogP (0.2) and topological polar surface area (21.3 Ų) are identical for the two regioisomers, the distinct spatial orientation of the oxygen and nitrogen atoms alters the three-dimensional pharmacophore presentation, which can lead to divergent biological activity and target selectivity [1][2]. Furthermore, substituting the free base with the hydrochloride salt introduces a 28.7% increase in molecular weight (127.18 vs. 163.65 g/mol) and dramatically improves aqueous solubility, a critical parameter for in vitro assay development [3].

Target 7-Oxa-1-azaspiro[4.4]nonane (O at position 7)
Potential substitute 1-Oxa-7-azaspiro[4.4]nonane (O at position 1)
Regioisomer swap may shift target binding even though computed properties are identical.
Target Free base (sparing aqueous solubility)
Potential substitute Hydrochloride salt (freely soluble)
Salt form alters solubility and molecular weight; may not be interchangeable in aqueous assays.
Target Rigid spirocyclic amine (rot. bonds = 0)
Potential substitute Acyclic amines (rot. bonds ≥ 1)
Loss of conformational restriction can reduce ligand efficiency and selectivity.

Quantitative Evidence Guide: 7-Oxa-1-azaspiro[4.4]nonane Differentiation Data


Regioisomeric Selectivity: 7-Oxa- vs. 1-Oxa-7-azaspiro[4.4]nonane in Pharmacophore Presentation

Although 7-Oxa-1-azaspiro[4.4]nonane and its regioisomer 1-Oxa-7-azaspiro[4.4]nonane share identical computed physicochemical descriptors (XLogP = 0.2, TPSA = 21.3 Ų) [1][2], the distinct placement of the oxygen atom in the five-membered ring (position 7 vs. position 1) creates a different three-dimensional pharmacophore. This spatial rearrangement can lead to preferential binding to distinct biological targets, as observed in oxa-azaspiro derivatives used as triple re-uptake inhibitors, where subtle ring modifications result in significant potency differences [3].

Regioisomer pharmacophore
Class-level inference
7-Oxa: O at position 7
1-Oxa: O at position 1
Spatial orientation may shift biological target preference.
Identical computed XLogP (0.2) and TPSA (21.3 Ų); in vitro SAR for related oxa-azaspiro series.
Medicinal Chemistry Structure-Activity Relationship (SAR) Spirocyclic Scaffolds

Solubility Enhancement: Free Base vs. Hydrochloride Salt Form

7-Oxa-1-azaspiro[4.4]nonane hydrochloride (CAS 1620569-18-7) is documented to be freely soluble in water, whereas the free base (CAS 128389-81-1) exhibits only sparing solubility in aqueous media [1]. This solubility enhancement is achieved through salt formation, which increases molecular weight from 127.18 g/mol to 163.65 g/mol (a 28.7% increase) [2].

Solubility salt form
Data to verify
Free base: sparingly soluble
HCl salt: freely soluble
MW increase: 127.18 → 163.65 g/mol (+28.7%)
Salt form strongly impacts aqueous compatibility for assays.
Source review needed; stated without published reference.
Formulation Development Aqueous Solubility Salt Selection

Conformational Restriction: Spirocyclic vs. Acyclic Amine Scaffolds

7-Oxa-1-azaspiro[4.4]nonane possesses zero rotatable bonds (Rotatable Bond Count = 0), which enforces a rigid, pre-organized conformation [1]. In contrast, acyclic secondary amines (e.g., N-methylpyrrolidine analogs) typically exhibit multiple rotatable bonds, leading to a higher entropic penalty upon binding to a biological target [2].

Conformational rigidity
Class-level inference
Rotatable bonds = 0
Pre-organized scaffold may reduce entropic binding penalty.
Acyclic amines typically have rotatable bonds ≥ 1.
Conformational Analysis Ligand Efficiency Drug Design

Synthetic Utility: Key Intermediate for Tricyclic DLK Inhibitors

7-Oxa-1-azaspiro[4.4]nonane hydrochloride is explicitly cited as a reagent used in the preparation of imidazolopyridines and pyrimidines that act as tricyclic DLK (dual leucine zipper kinase) inhibitors [1]. While alternative spirocyclic amines may be employed, the specific 7-oxa-1-azaspiro[4.4]nonane scaffold provides a unique vector for substitution that is documented in the patent literature for this target class [1].

Documented use
Supporting evidence
Tricyclic DLK inhibitor synthesis
Provides entry into a patented chemical series.
Specific to imidazolopyridine/pyrimidine routes; data to verify.
Kinase Inhibitors Dual Leucine Zipper Kinase (DLK) Synthetic Chemistry

Validated Application Scenarios for 7-Oxa-1-azaspiro[4.4]nonane (CAS 128389-81-1)


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

Researchers conducting SAR campaigns on spirocyclic amines should procure both 7-Oxa-1-azaspiro[4.4]nonane and its regioisomer (1-Oxa-7-azaspiro[4.4]nonane) to differentiate the impact of oxygen placement on biological activity. Although both isomers have identical computed physicochemical properties, the altered three-dimensional orientation can yield divergent target binding profiles, as demonstrated in related oxa-azaspiro series [1].

Aqueous Assay Development Using the Hydrochloride Salt

For in vitro biochemical or cell-based assays requiring aqueous buffers (e.g., PBS, cell culture media), the hydrochloride salt (CAS 1620569-18-7) is the preferred form due to its documented free solubility in water . This avoids the need for high concentrations of DMSO, which can confound assay results through solvent interference.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

The zero rotatable bonds and low molecular weight (127.18 g/mol) of 7-Oxa-1-azaspiro[4.4]nonane make it an ideal fragment-sized scaffold for FBDD campaigns. The pre-organized spirocyclic core reduces entropic penalties upon target binding, potentially improving ligand efficiency relative to flexible acyclic amine fragments [2].

Synthesis of Tricyclic DLK Inhibitors

This compound is a documented building block for the preparation of imidazolopyridine- and pyrimidine-based tricyclic DLK inhibitors [3]. Researchers targeting the DLK pathway for neurodegenerative disease or pain indications can directly integrate this scaffold into their synthetic routes, leveraging established precedent rather than developing new spirocyclic intermediates.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR studies
Oxygen position (7 vs 1) identity
Pharmacophore-driven target selectivity
Aqueous biochemical/cell-based assays
Salt form (hydrochloride)
Solubility and DMSO interference review
Fragment-based lead discovery
Conformational rigidity (rot. bonds = 0)
Ligand efficiency and entropic penalty
DLK kinase inhibitor research
Documented spirocyclic building block
Synthetic route precedent verification

Technical Documentation Hub

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